

Imiprothrin (CAS No. 72963-72-5): A Technical Guide to Research Applications

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Compound of Interest

Compound Name: *Imiprothrin*

Cat. No.: *B1671793*

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Abstract

Imiprothrin (CAS No. 72963-72-5) is a fast-acting synthetic pyrethroid insecticide widely utilized in commercial and household pest control products. Its primary application is the rapid knockdown of insects such as cockroaches, ants, and other crawling pests. This technical guide provides an in-depth overview of the research applications of **Imiprothrin**, focusing on its mechanism of action, toxicological profile, and the experimental methodologies used in its evaluation. While its primary use is as an insecticide, its specific interaction with insect voltage-gated sodium channels makes it a subject of interest in neurotoxicology and insecticide resistance research. This document synthesizes available data to serve as a comprehensive resource for researchers and professionals in related fields.

Core Properties and Applications

Imiprothrin is a synthetic pyrethroid designed to mimic the insecticidal properties of natural pyrethrins.^[1] It is a key active ingredient in numerous indoor insecticide formulations, valued for its rapid paralytic effect on target pests.^[2]

Table 1: Physicochemical Properties of **Imiprothrin**

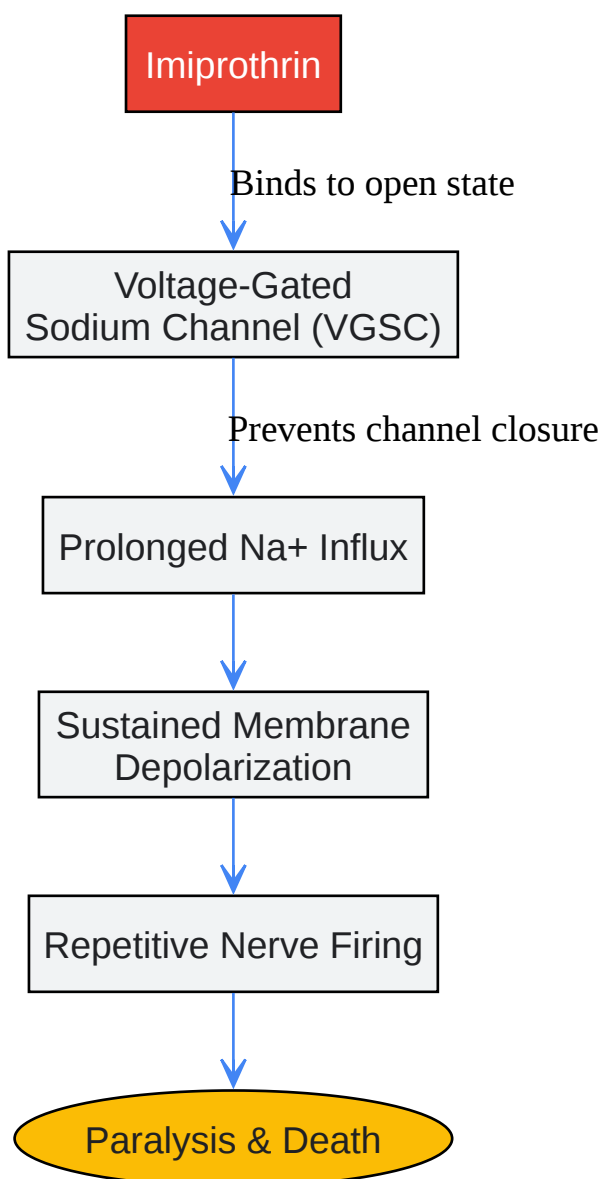
Property	Value
CAS Number	72963-72-5
Molecular Formula	C ₁₇ H ₂₂ N ₂ O ₄
Molar Mass	318.37 g/mol
Appearance	Golden yellow, viscous liquid
Primary Application	Indoor insecticide for crawling insects

Mechanism of Action: Targeting Insect Voltage-Gated Sodium Channels

The insecticidal activity of **Imiprothrin** is primarily due to its action as a neurotoxin.^[3] It specifically targets the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.^[3]

Signaling Pathway

Imiprothrin binds to the VGSCs, preventing their normal closure after activation.^[4] This leads to a prolonged influx of sodium ions, causing a sustained depolarization of the nerve cell membrane.^[3] The result is repetitive nerve firing, leading to hyperexcitation of the nervous system, followed by paralysis and ultimately, the death of the insect.^{[3][4]}



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Imiprothrin's Neurotoxic Signaling Pathway.

Selective Toxicity

Pyrethroids like **Imiprothrin** exhibit selective toxicity, being more toxic to insects than to mammals. This is attributed to several factors, including a higher affinity for insect VGSCs, differences in channel structure, and more efficient metabolism of the compound in mammals.

[5]

Insecticidal Efficacy

Imiprothrin is particularly noted for its rapid knockdown effect, especially against cockroaches.

Table 2: Efficacy of **Imiprothrin** against German Cockroaches (*Blattella germanica*)

Strain	Test Method	LT ₅₀ (hours)
Standard (Susceptible)	Spray	0.05 - 11.57
Field	Spray	4.37 - 28.72
Standard (Susceptible)	Tarsal Contact	0.73 - 8.77
Field	Tarsal Contact	6.17 - 99.85

Data from a study on commercial insecticides containing Imiprothrin. LT₅₀ (Lethal Time 50) is the time required to kill 50% of the test population.[\[6\]](#)

Toxicological Profile

The toxicological properties of **Imiprothrin** have been evaluated in various studies to assess its safety for non-target organisms.

Table 3: Mammalian Toxicity Data for **Imiprothrin**

Study Type	Species	Route	Value
Acute Oral LD ₅₀	Rat (male)	Oral	1800 mg/kg
Acute Oral LD ₅₀	Rat (female)	Oral	900 mg/kg
Acute Dermal LD ₅₀	Rat	Dermal	>2000 mg/kg
Subchronic Oral NOAEL	Rat	Oral (dietary)	100 mg/kg/day
Acute Neurotoxicity NOAEL	Rat	Oral (gavage)	100 mg/kg

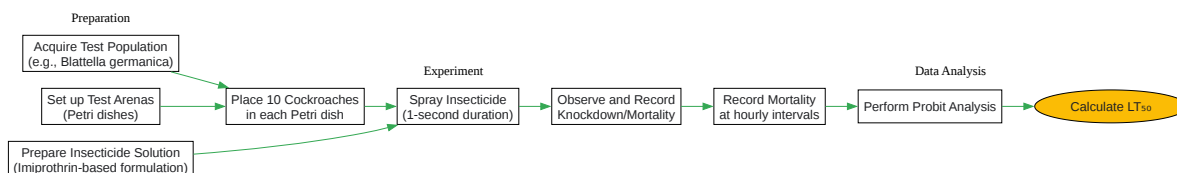
LD₅₀ (Lethal Dose 50) is the dose required to kill 50% of the test population. NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.[3]
[7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the efficacy and safety of **Imiprothrin** and other pyrethroids. These are based on standardized guidelines and published research.

Insecticidal Efficacy Bioassay (Cockroach Spray Method)

This protocol is adapted from methodologies used for testing commercial insecticides against German cockroaches (*Blattella germanica*).^[6]



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Workflow for Cockroach Spray Efficacy Bioassay.

- Test Subjects: Adult German cockroaches (*Blattella germanica*) of a known strain (susceptible or field-collected).^[6]
- Test Arenas: Petri dishes are used to contain the cockroaches during the experiment.^[6]
- Procedure:
 - Ten cockroaches are placed in each Petri dish.^[6]
 - The commercial insecticide formulation containing **Imiprothrin** is sprayed directly into the Petri dish for a standardized duration (e.g., 1 second).^[6]
 - Each concentration and a control (solvent only) are tested in triplicate.^[6]
- Observation: The number of knocked down or deceased cockroaches is recorded at regular intervals (e.g., every hour) until 100% mortality is achieved.^[6]
- Data Analysis: The lethal time to 50% mortality (LT₅₀) is calculated using probit analysis.^[6]

Acute Rodent Neurotoxicity Study

This protocol is based on the OECD Test Guideline 424 for neurotoxicity studies in rodents.[2]

- Test Animals: Young adult rats are typically used.[2]
- Dosing: **Imiprothrin** is administered as a single dose via oral gavage. At least three dose levels and a vehicle control are used.[2]
- Observations:
 - Clinical Observations: Animals are closely observed for signs of toxicity, with particular attention to tremors, changes in gait, and other neurological signs consistent with pyrethroid exposure.[3]
 - Functional Observational Battery (FOB): A series of tests are performed to assess sensory, motor, and autonomic function at the time of peak effect.
 - Motor Activity: Spontaneous motor activity is measured using an automated device.
- Pathology: At the end of the study, animals are euthanized, and nervous system tissues are collected for histopathological examination to identify any treatment-related lesions.[2]
- Data Analysis: Dose-response relationships are evaluated to determine the No-Observed-Adverse-Effect Level (NOAEL).[2]

In Vivo Unscheduled DNA Synthesis (UDS) Assay

This protocol follows the principles of the OECD Test Guideline 486 for in vivo UDS assays.[8]

- Principle: The UDS assay measures DNA repair synthesis in response to DNA damage induced by a test substance. It is used to assess genotoxic potential.
- Procedure:
 - Dosing: Rats are treated with **Imiprothrin**, typically via a single oral gavage.[8]

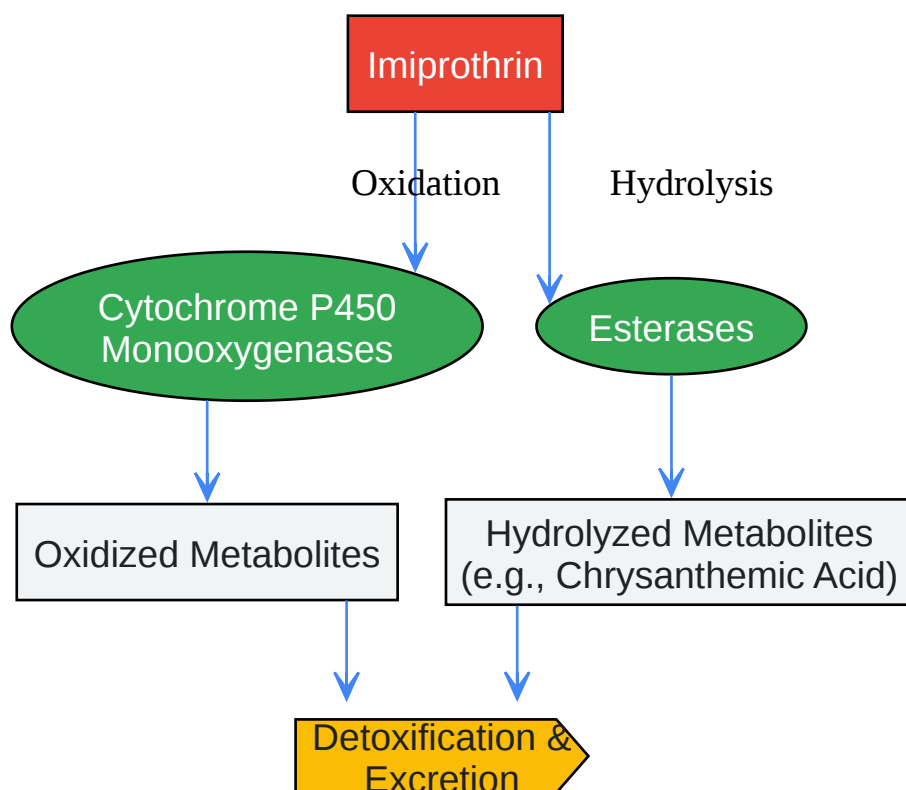
- Hepatocyte Isolation: At a specified time after dosing (e.g., 12-16 hours), the animals are euthanized, and primary liver cells (hepatocytes) are isolated.[8]
- Cell Culture and Labeling: The isolated hepatocytes are cultured in a medium containing tritium-labeled thymidine (^3H -TdR).[8]
- Autoradiography: After an incubation period to allow for DNA repair, the cells are fixed on microscope slides and coated with a photographic emulsion. The slides are stored in the dark to allow the radioactive decay from the incorporated ^3H -TdR to expose the emulsion.
- Scoring and Analysis: The slides are developed, and the cells are examined under a microscope. The number of silver grains over the nucleus (indicating ^3H -TdR incorporation) is counted. An increase in the net nuclear grain count in treated cells compared to control cells indicates a positive result for inducing unscheduled DNA synthesis.[8]

Metabolism and Degradation

The metabolism of pyrethroids in insects is a key factor in their detoxification and can contribute to insecticide resistance.

Metabolic Pathways in Insects

In insects, **Imiprothrin** can be metabolized by enzyme systems, primarily cytochrome P450 monooxygenases and esterases.[9][10] These enzymes can detoxify the insecticide through oxidation and hydrolysis of the ester linkage.[9]



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Generalized Metabolic Pathways of **Imiprothrin** in Insects.

Conclusion and Future Research Directions

Imiprothrin's primary and well-documented application is as a potent, rapid-acting insecticide for household and commercial pest control. Its specific mode of action on insect voltage-gated sodium channels makes it a useful compound for research in insect neurophysiology and toxicology.

Future research could focus on several areas:

- Resistance Mechanisms: Detailed studies on how specific mutations in the VGSC of resistant insect populations affect **Imiprothrin** binding and efficacy.
- Metabolic Resistance: Investigating the specific cytochrome P450 enzymes involved in **Imiprothrin** metabolism in various pest species.

- **Sub-lethal Effects:** Exploring the behavioral and physiological effects of sub-lethal doses of **Imiprothrin** on target and non-target insects.
- **Drug Development:** While a direct application in drug development is not apparent, understanding the structure-activity relationship of **Imiprothrin**'s interaction with ion channels could inform the design of novel modulators for other therapeutic targets.

This guide provides a foundational understanding of **Imiprothrin** for the scientific community, highlighting its established applications and potential avenues for further research.

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